molecular formula C19H16S B12981392 [4-(4-phenylphenyl)phenyl]methanethiol

[4-(4-phenylphenyl)phenyl]methanethiol

Cat. No.: B12981392
M. Wt: 276.4 g/mol
InChI Key: YVJYBBQPXSVPNK-UHFFFAOYSA-N
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Description

[4-(4-Phenylphenyl)phenyl]methanethiol is an araliphatic thiol characterized by a rigid biphenyl backbone terminated with a methanethiol (-SCH₃) group. Its extended aromatic structure facilitates strong π-π interactions, making it highly suitable for forming self-assembled monolayers (SAMs) on gold surfaces . The compound exhibits exceptional electrochemical stability during reductive desorption, retaining catalytic activity for hydrogen evolution reactions (HER) even in the desorbed state . Its structural rigidity and planar geometry enable unique interfacial behaviors, distinguishing it from simpler alkyl or substituted aryl thiols.

Properties

Molecular Formula

C19H16S

Molecular Weight

276.4 g/mol

IUPAC Name

[4-(4-phenylphenyl)phenyl]methanethiol

InChI

InChI=1S/C19H16S/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13,20H,14H2

InChI Key

YVJYBBQPXSVPNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-phenylphenyl)phenyl]methanethiol typically involves the reaction of [4-(4-phenylphenyl)phenyl]methanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.

Industrial Production Methods: Industrial production of [4-(4-phenylphenyl)phenyl]methanethiol may involve large-scale thiolation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-phenylphenyl)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: [4-(4-phenylphenyl)phenyl]methanethiol is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. It serves as a precursor for the synthesis of various functionalized aromatic compounds.

Biology: In biological research, this compound can be used to study the interactions of thiol groups with biological molecules. It may also serve as a probe for investigating redox processes in biological systems.

Medicine: The compound’s thiol group makes it a potential candidate for drug development, particularly in designing molecules that can interact with thiol-sensitive enzymes and proteins.

Industry: In industrial applications, [4-(4-phenylphenyl)phenyl]methanethiol can be used as an additive in materials science, particularly in the development of polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of [4-(4-phenylphenyl)phenyl]methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, interact with metal ions, and undergo redox reactions. These interactions can modulate the activity of enzymes and proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridyl-Substituted Araliphatic Thiols
  • [4-(4-(4-Pyridyl)phenyl)phenyl]methanethiol (PyPP1) :
    • Structure : Replaces one terminal phenyl group in the target compound with a pyridyl ring.
    • Properties :
  • Enhanced electrochemical stability due to nitrogen coordination, enabling temporary HER catalysis post-desorption .
  • Retains interfacial suspension after desorption, unlike alkyl thiols that form aggregates .
  • Stable over >100 desorption-readsorption cycles, comparable to long-chain alkyl thiols .

    • Applications : SAMs for electrocatalysis and corrosion inhibition.
  • 2-(4-(4-(4-Pyridyl)phenyl)phenyl)ethanethiol (PyPP2) :

    • Structure : Ethyl spacer between the biphenyl backbone and thiol group.
    • Properties :
  • Reduced packing density in SAMs due to increased chain flexibility.
  • Lower HER activity compared to PyPP1, attributed to weaker interfacial interactions .
Sterically Bulky Derivatives
  • [4-(tert-Butyl)phenyl]methanethiol :
    • Structure : Single phenyl ring with tert-butyl substituent.
    • Properties :
  • High steric hindrance limits SAM order but improves solubility in nonpolar solvents .
  • Used in synthesizing trithiolato-bridged ruthenium complexes for anticancer applications .

  • [4-(Propan-2-yl)phenyl]methanethiol :

    • Structure : Isopropyl substituent on the phenyl ring.
    • Properties :
  • Liquid at room temperature (cf. solid/liquid biphenyl analogs) with a molecular weight of 166.29 g/mol .
  • Storage at -10°C recommended due to thiol oxidation sensitivity .
Thiols with Extended Aromatic Systems
  • [4-[4-(Sulfanylmethyl)phenyl]phenyl]methanethiol :
    • Structure : Additional thiol group on the biphenyl backbone.
    • Properties :
  • Increased reactivity in metal coordination (e.g., ruthenium complexes) due to dual thiol sites .
  • Potential for cross-linked SAMs or polymer precursors.

Electrochemical and Catalytic Behavior

Compound Reductive Desorption Peak (V vs. SCE) HER Catalysis Post-Desorption SAM Stability (Cycles) Aggregation Post-Desorption
Target Compound -1.2 to -1.4 Moderate >50 Suspended at interface
PyPP1 -1.3 to -1.5 High (temporary) >100 Suspended at interface
Dodecanethiol (C12) -1.1 to -1.3 None ~50 Aggregates in electrolyte
[4-(tert-Butyl)phenyl]methanethiol Not reported None N/A Rapid aggregation

Key Findings :

  • The target compound’s biphenyl backbone provides superior interfacial stability compared to alkyl thiols, which degrade faster due to aggregate formation .

Solubility and Thermal Properties

Compound Solubility in Ethanol Solubility in Hexane Melting Point (°C)
Target Compound Moderate Low 120–125 (est.)
PyPP1 High Low 95–100
[4-(tert-Butyl)phenyl]methanethiol High High -10 (liquid)
[4-(Propan-2-yl)phenyl]methanethiol High Moderate -10 (liquid)

Insights :

  • Bulky substituents (e.g., tert-butyl) improve solubility in hydrophobic solvents .
  • PyPP1’s pyridyl group enhances ethanol solubility, aiding SAM deposition .

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